Glucoiberin

Overview

Description

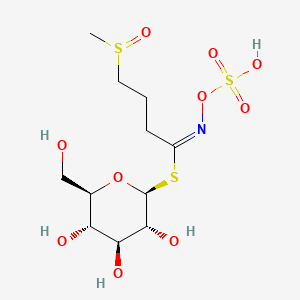

Glucoiberin is a type of glucosinolate, a sulfur-containing compound predominantly found in the Brassicaceae family, which includes vegetables like broccoli, cabbage, and kale . Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits, including cancer prevention . This compound, specifically, is an aliphatic glucosinolate derived from methionine and is characterized by its β-thioglucoside N-hydroxysulfate structure .

Mechanism of Action

Target of Action

It’s known that glucoiberin belongs to the glucosinolates, a class of secondary metabolites found in brassica crops . These compounds have been widely studied for their beneficial and prejudicial biological effects on human and animal nutrition .

Mode of Action

Glucosinolates, the class of compounds to which this compound belongs, are known to have a significant impact on human health, including anti-inflammatory and anti-cancer effects . These effects are mediated through enzymatic reactions catalyzed by myrosinase enzyme .

Biochemical Pathways

This compound, as a glucosinolate, is involved in several biochemical pathways. The biosynthetic pathways of glucosinolates consist of different steps: the chain-elongation of amino acid precursors and the aliphatic/aromatic groups and the conversion of the oxime into the glucosinolate structure .

Pharmacokinetics

It’s known that the bioavailability of glucosinolates and their bioactive hydrolysis products depends on both genetics and the environment, including crop management practices, harvest and storage, processing, and meal preparation .

Result of Action

Glucosinolates and their derivatives have been found to regulate cancer cell development by regulating target enzymes, controlling apoptosis, and blocking the cell cycle .

Action Environment

It’s known that the environment and processing mechanisms can affect the content of glucosinolate concentration in brassica vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucoiberin can be synthesized through the hydrolysis of its precursor, this compound sulfate, using myrosinase enzyme . The reaction typically involves the use of methanol for extraction and purification, followed by high-performance liquid chromatography (HPLC) for isolation .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Brassica crops, followed by extraction and purification processes. The extraction is usually performed using methanol, and the purification involves techniques like HPLC and mass spectrometry to ensure the purity and concentration of this compound .

Chemical Reactions Analysis

Types of Reactions: Glucoiberin undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by the enzyme myrosinase, resulting in the formation of isothiocyanates, thiocyanates, and nitriles.

Oxidation: Involves the use of oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides.

Substitution: Can occur under acidic or basic conditions, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include isothiocyanates, which are known for their anticancer properties, and sulfoxides, which have various biological activities .

Scientific Research Applications

Glucoiberin has a wide range of scientific research applications:

Comparison with Similar Compounds

Gluconapin: Similar in structure to glucoiberin, but with different side chains, leading to variations in biological activity.

Glucobrassicin: An indole glucosinolate with distinct anticancer properties.

Uniqueness of this compound: this compound is unique due to its specific side chain structure, which influences its hydrolysis products and biological activities. Its ability to form isothiocyanates with potent anticancer properties sets it apart from other glucosinolates .

Biological Activity

Glucoiberin, a glucosinolate primarily found in cruciferous vegetables such as broccoli and Brussels sprouts, has garnered attention for its potential health benefits, particularly in cancer prevention and other biological activities. This article will explore the biological activity of this compound, including its metabolism, effects on human health, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

- This compound is a 3-methylsulfinylpropyl glucosinolate. Its structure allows it to be hydrolyzed by the enzyme myrosinase to produce bioactive compounds, including isothiocyanates, which are known for their chemopreventive properties.

Metabolism of this compound

Research indicates that this compound is metabolized by specific gut bacteria into various bioactive products. A study examined the metabolic activity of human gut strains on this compound:

- Lactobacillus agilis R16 : Metabolized only 10% of this compound with no detectable products.

- Enterococcus casseliflavus CP1 : Metabolized 40-50% of this compound, producing low concentrations of iberin and sulforaphane.

- Escherichia coli VL8 : Effectively metabolized 80-90% of this compound, converting it into several products including erucin and iberverin .

This differential metabolism suggests that the composition of gut microbiota can significantly influence the bioavailability and efficacy of glucosinolates like this compound.

Anticancer Activity

This compound has been studied for its potential anticancer properties:

- Mechanism : The hydrolysis of glucosinolates leads to the formation of isothiocyanates, which have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Case Studies : In animal models, glucosinolate-rich diets have been associated with reduced tumor incidence. For instance, a study involving hyperglycemic mice demonstrated that sulforaphane (a product derived from glucosinolates) prevented diabetes-induced hypertension and cardiac dysfunction .

Cardiovascular Health

This compound may also play a role in cardiovascular health:

- Research Findings : Studies have indicated that glucosinolates can reduce the formation and progression of atherosclerotic lesions. In rabbits fed a high-cholesterol diet supplemented with sulforaphane, improved endothelial function was observed compared to those on a standard diet .

Clinical Trials and Epidemiological Studies

A review of clinical trials registered on glucosinolates indicates a growing interest in their health effects:

- Types of Studies : Most trials focused on cognitive function, cancer-related outcomes, and bioavailability. Among 33 intervention studies testing pure compounds, only one focused specifically on this compound .

- Epidemiological Evidence : Some studies suggest that higher intake of glucosinolates correlates with lower risks of certain cancers; however, results can vary based on dietary patterns across different populations .

Summary of Research Findings

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfinyl-N-sulfooxybutanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYYADMVYQURSX-WWFIZPDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucoiberin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

554-88-1 | |

| Record name | Glucoiberin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucoiberin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 144 °C | |

| Record name | Glucoiberin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.